Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Overview
Description
Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a derivative of dihydropyridine, a class of compounds known for their diverse biological activities. This compound has garnered interest due to its potential anti-inflammatory and analgesic properties .
Preparation Methods
The synthesis of diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves a multistep synthetic route. The process typically begins with the preparation of intermediates, followed by their transformation into the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve scaling up these laboratory procedures while maintaining the purity and yield of the compound.
Chemical Reactions Analysis
Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of pyridine derivatives.
Reduction: The compound can be reduced to form dihydropyridine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory conditions.
Industry: The compound may be used in the development of new pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by inhibiting the action of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific chemical structure, which imparts distinct biological activities. Similar compounds include other dihydropyridine derivatives, such as:
Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.
Amlodipine: Another calcium channel blocker with applications in cardiovascular diseases.
Felodipine: Used for its antihypertensive properties.
These compounds share the dihydropyridine core but differ in their substituents, leading to variations in their pharmacological profiles.
Biological Activity
Diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article explores its biological activity, including potential therapeutic applications, mechanisms of action, and comparative analysis with similar compounds.
Overview of the Compound
The compound's structure consists of a dihydropyridine core substituted with various functional groups that contribute to its biological properties. The presence of the amino and oxoethoxy groups is particularly significant in enhancing its pharmacological profile.
Biological Activities
1. Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits notable anti-inflammatory effects. It is believed to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies have shown that this compound can significantly reduce inflammation markers in cell cultures exposed to pro-inflammatory stimuli.
2. Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. A study demonstrated that derivatives of dihydropyridine could protect neuronal cells from oxidative stress-induced damage. Specifically, compounds similar to this compound were found to inhibit calcium influx in neuronal cells, thereby reducing apoptosis triggered by oxidative stress .
The proposed mechanism of action involves the modulation of calcium channels and inhibition of specific enzymes related to inflammation and oxidative stress. By acting as a calcium channel blocker, the compound helps stabilize cellular environments under stress conditions. Additionally, it may exert antioxidant effects by scavenging free radicals and enhancing cellular defense mechanisms .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound better, it is useful to compare it with other well-known dihydropyridine derivatives:
Compound Name | Biological Activity | Mechanism of Action |
---|---|---|
Nifedipine | Calcium channel blocker | Inhibits calcium influx |
Amlodipine | Antihypertensive | Blocks L-type calcium channels |
Felodipine | Antihypertensive | Similar mechanism as nifedipine |
This compound | Anti-inflammatory; neuroprotective | Inhibits COX enzymes; modulates calcium channels |
Case Studies and Research Findings
Case Study 1: Anti-inflammatory Activity
A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema induced by carrageenan. The results indicated a dose-dependent effect on inflammation reduction and pain relief.
Case Study 2: Neuroprotection in Cell Lines
In vitro experiments using SH-SY5Y neuronal cell lines showed that treatment with this compound resulted in a significant decrease in cell death following exposure to hydrogen peroxide. The protective effect was attributed to its ability to inhibit oxidative stress pathways and regulate intracellular calcium levels .
Properties
IUPAC Name |
diethyl 4-[4-(2-amino-2-oxoethoxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O6/c1-5-27-20(25)17-12(3)23-13(4)18(21(26)28-6-2)19(17)14-7-9-15(10-8-14)29-11-16(22)24/h7-10,19,23H,5-6,11H2,1-4H3,(H2,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSDNNZCRGJECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC=C(C=C2)OCC(=O)N)C(=O)OCC)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361883 | |
Record name | STK820796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6238-08-0 | |
Record name | STK820796 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361883 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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